5-methyl-2-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
107254-80-8 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,9H2,1-2H3 |
InChI Key |
CQADJUYIQFUHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Methyl 2 Methylsulfanyl Aniline
Strategic Approaches to the Synthesis of 5-Methyl-2-(methylsulfanyl)aniline
The synthesis of this compound can be approached through several strategic routes, ranging from conventional multistep syntheses to more modern catalytic methodologies. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired purity, scalability, and considerations for sustainable and green chemistry.
Conventional Multistep Synthetic Routes from Aromatic Precursors
Conventional methods for the synthesis of this compound typically involve a multistep sequence starting from readily available aromatic precursors. A plausible and commonly employed strategy involves the introduction of the nitro group, followed by the installation of the methylsulfanyl group, and finally, the reduction of the nitro group to the desired aniline (B41778).
One potential route commences with 4-methylaniline (p-toluidine). Nitration of p-toluidine would lead to 4-methyl-2-nitroaniline. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile, such as sodium methyl mercaptide (NaSMe), would introduce the methylsulfanyl group at the 2-position, yielding 4-methyl-1-(methylsulfanyl)-2-nitrobenzene. The final step would involve the reduction of the nitro group to an amino group, affording this compound. Various reducing agents can be employed for this transformation, including tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C), or iron powder in acidic medium.
An alternative approach could start from 4-chlorotoluene. Nitration would yield 4-chloro-1-methyl-2-nitrobenzene. Nucleophilic aromatic substitution of the chloride with sodium methyl mercaptide would then give 1-methyl-4-(methylsulfanyl)-3-nitrobenzene. Finally, reduction of the nitro group would yield the target compound.
Table 1: Representative Conventional Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Methylaniline | HNO₃, H₂SO₄ | 4-Methyl-2-nitroaniline |
| 2 | 4-Methyl-2-nitroaniline | 1. NaNO₂, HCl; 2. NaSMe | 4-Methyl-1-(methylsulfanyl)-2-nitrobenzene |
| 3 | 4-Methyl-1-(methylsulfanyl)-2-nitrobenzene | Fe, HCl or H₂, Pd/C | This compound |
Catalytic Methodologies in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methodologies that offer higher efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic cross-coupling reactions represent a powerful approach.
A potential catalytic route could involve the palladium-catalyzed C-S cross-coupling of a suitably substituted aryl halide or triflate with methanethiol or its salt. For instance, 2-bromo-5-methylaniline could be coupled with sodium methyl mercaptide in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, like Xantphos or dppf, to directly form the target molecule. This approach offers a more convergent synthesis compared to the traditional multistep routes.
Another catalytic strategy could involve the direct C-H functionalization of 4-methylaniline. While challenging due to regioselectivity issues, recent advancements in directing group-assisted C-H activation could potentially be applied. For example, by temporarily installing a directing group on the aniline nitrogen, ortho-thiolation could be achieved using a suitable sulfur source and a transition metal catalyst.
Considerations for Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green considerations can be implemented.
Atom Economy: Catalytic methods, particularly C-H activation and cross-coupling reactions, generally offer higher atom economy compared to classical multistep syntheses that often involve stoichiometric reagents and generate significant waste.
Use of Safer Solvents: Efforts can be made to replace hazardous solvents with greener alternatives. For instance, reactions could be performed in water, ethanol, or supercritical fluids where possible.
Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption.
Renewable Feedstocks: While not directly applicable to this specific molecule at present, future research could focus on developing synthetic routes from bio-based starting materials.
Catalyst Recyclability: The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused would enhance the sustainability of the process. For instance, palladium nanoparticles supported on various materials could be employed for hydrogenation or cross-coupling reactions.
Functional Group Modifications and Derivatization Strategies
The presence of both an amino and a methylsulfanyl group on the aromatic ring of this compound provides ample opportunities for further chemical transformations and the synthesis of a diverse range of derivatives.
Amination and Amidation Reactions of the Aniline Moiety
The primary amino group of this compound is a key site for functionalization. It can readily undergo a variety of reactions to form new C-N bonds.
Amination: The amino group can be alkylated to form secondary or tertiary amines. This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride or through direct alkylation with alkyl halides.
Amidation: The aniline moiety can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. These amidation reactions are generally high-yielding and provide stable derivatives. The electronic nature of the acylating agent can influence the reaction rate and yield.
Table 2: Representative Amidation Reactions of this compound
| Acylating Agent | Coupling Agent/Conditions | Product |
| Acetyl chloride | Pyridine, CH₂Cl₂ | N-(5-methyl-2-(methylsulfanyl)phenyl)acetamide |
| Benzoyl chloride | Et₃N, THF | N-(5-methyl-2-(methylsulfanyl)phenyl)benzamide |
| Acetic anhydride | Neat, heat | N-(5-methyl-2-(methylsulfanyl)phenyl)acetamide |
| Benzoic acid | EDCI, HOBt, DMF | N-(5-methyl-2-(methylsulfanyl)phenyl)benzamide |
Transformations Involving the Methylsulfanyl Group (e.g., oxidation, substitution)
The methylsulfanyl group is another versatile handle for chemical modification, allowing for changes in the oxidation state of the sulfur atom or its replacement with other functional groups.
Oxidation: The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. The choice of oxidizing agent and reaction conditions determines the final oxidation state. Mild oxidizing agents like hydrogen peroxide or sodium periodate (B1199274) can be used to obtain the sulfoxide, while stronger oxidants such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the sulfone. These oxidized derivatives can have significantly different electronic and steric properties compared to the parent sulfide.
Table 3: Oxidation of the Methylsulfanyl Group
| Oxidizing Agent | Conditions | Product |
| H₂O₂ | Acetic acid, rt | 5-Methyl-2-(methylsulfinyl)aniline |
| NaIO₄ | Methanol/Water, rt | 5-Methyl-2-(methylsulfinyl)aniline |
| m-CPBA (1 equiv) | CH₂Cl₂, 0 °C to rt | 5-Methyl-2-(methylsulfinyl)aniline |
| m-CPBA (2 equiv) | CH₂Cl₂, rt | 5-Methyl-2-(methylsulfonyl)aniline |
| KMnO₄ | Acetone/Water, heat | 5-Methyl-2-(methylsulfonyl)aniline |
Substitution: While the methylsulfanyl group is generally stable, under specific conditions, it can be a target for substitution reactions. For instance, certain transition metal-catalyzed reactions might enable the cleavage of the C-S bond and its replacement with other functionalities, although this is a less common transformation for this type of compound.
Aromatic Ring Functionalization and Substituent Effects on Reactivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the cumulative effects of its three substituents: the amino (-NH₂), methylsulfanyl (-SCH₃), and methyl (-CH₃) groups. All three are activating groups and direct incoming electrophiles to the ortho and para positions.
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its significant +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring.
Methylsulfanyl Group (-SCH₃): This group is also activating and ortho, para-directing. The sulfur atom's lone pairs participate in resonance, donating electron density to the ring (+M effect), which outweighs its inductive electron-withdrawing (-I) effect.
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through a +I (inductive) effect and hyperconjugation.
The directing effects of these substituents are synergistic. The primary positions for electrophilic attack are those most strongly activated and sterically accessible. The positions ortho to the powerful amino group (positions 3 and 6) and para to it (position 4) are electronically favored. In this compound, the substituents are located at positions 1, 2, and 5. The available positions for substitution are 3, 4, and 6.
Considering the combined influence:
Position 3: Is ortho to the -NH₂ group and meta to the -CH₃ group.
Position 4: Is para to the -NH₂ group, ortho to the -CH₃ group, and meta to the -SCH₃ group.
Position 6: Is ortho to the -NH₂ group and meta to the -SCH₃ group.
The strong activating and directing effect of the amino group is paramount. Therefore, substitution is most likely to occur at positions 4 and 6. The presence of multiple activating groups enhances the nucleophilicity of the aromatic ring, often allowing for reactions under milder conditions compared to benzene itself. However, the high reactivity can sometimes lead to multiple substitutions or side reactions if not carefully controlled. The kinetics of reactions involving substituted thiophenes with amines have been studied to understand the proximity effects of substituents, which can be analogous to the interactions on the benzene ring. rsc.org
Formation of Complex Chemical Architectures Incorporating the this compound Scaffold
The presence of a primary amino group makes this compound an excellent precursor for building larger, more complex molecules, including various heterocyclic systems.
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation of a primary amine with an active carbonyl compound like an aldehyde or ketone. asianpubs.orgedu.krd The nucleophilic amino group of this compound readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones to form an imine linkage.
This reaction is generally straightforward, often catalyzed by a small amount of acid and proceeding with the removal of water. Derivatives of 2-(methylthio)aniline have been successfully used to synthesize a variety of Schiff bases. For instance, reactions with substituted salicylaldehydes yield compounds that are of interest in coordination chemistry. semanticscholar.orgajol.info The general reaction is shown below:
R¹-CHO + H₂N-Ar → R¹-CH=N-Ar + H₂O (Aldehyde + this compound → Schiff Base + Water)
Research has demonstrated the synthesis of new Schiff bases by reacting 2-(methylthio)aniline derivatives with p-methoxysalicylaldehyde. These reactions are typically carried out by refluxing the reactants in an ethanol/dichloromethane mixture, yielding the desired products which are then characterized using various spectroscopic techniques. ajol.info
| Reactant A (Aniline Derivative) | Reactant B (Aldehyde) | Reaction Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 2-(methylthio)aniline | 5-bromosalicylaldehyde | Not specified | 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine | semanticscholar.org |
| 2-(methylthio)aniline | 3,5-dichlorosalicylaldehyde | Not specified | 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine | semanticscholar.org |
| Substituted 2-(methylthio)anilines | p-methoxysalicylaldehyde | Reflux in ethanol/dichloromethane for 6h | Corresponding N-(2-(methylthio)phenyl)imines | ajol.info |
The functional groups of this compound serve as handles for constructing fused heterocyclic rings, which are core structures in many pharmacologically active compounds.
Benzothiazole Synthesis: One of the most intuitive applications is the synthesis of benzothiazole derivatives. While not a direct cyclization of the starting material itself, its derivatives can undergo such reactions. For example, the amino group can be acylated and then subjected to cyclization conditions that involve the ortho methylsulfanyl group, or the methylsulfanyl group could be oxidized to a sulfonyl group to modify reactivity. The general principle of using ortho-substituted anilines for building fused heterocycles is a cornerstone of synthetic chemistry. For instance, 2-aminothiophenols are direct precursors to benzothiazoles via condensation with aldehydes or carboxylic acids. Although this compound is not a thiophenol, reactions that cleave the S-CH₃ bond or utilize it as a leaving group could potentially lead to similar heterocyclic systems.
Fused Pyrimidine and Pyridine Synthesis: The amino group can participate in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form fused six-membered rings like quinolines or pyrimidines. For example, the reaction of an aniline with a β-ketoester under acidic conditions (the Combes quinoline synthesis) or with a 1,3-diketone can lead to the formation of a fused pyridine ring. The use of 5-aminopyrazole as a precursor for synthesizing fused pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines illustrates a similar synthetic strategy where a five-membered heterocyclic amine is used to build a fused six-membered ring. beilstein-journals.org
| Starting Material Class | Reagent(s) | Resulting Heterocycle Class | General Principle | Reference |
|---|---|---|---|---|
| 2-Aminothiophenes | Various cyclizing agents | Thienopyrimidines, Thienopyridines | Intramolecular or intermolecular cyclization involving the amino group and adjacent ring positions. | semanticscholar.org |
| 5-Aminopyrazoles | β-Diketones | Pyrazolo[3,4-b]pyridines | Condensation and cyclization to form a fused pyridine ring. | beilstein-journals.org |
| Ethyl chloroacetate and Thiourea | - | 2-Imino-4-thiazolidone | Heterocyclization to form a five-membered thiazolidinone ring. | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly efficient tools for creating molecular diversity. researchgate.net Aniline derivatives are frequently employed as one of the key components in various MCRs.
Given its structure, this compound is a suitable candidate for participation in MCRs. For example, in a Hantzsch-type dihydropyridine synthesis, an aniline can be used as the nitrogen source along with an aldehyde and two equivalents of a β-ketoester to generate dihydropyridine derivatives. Similarly, in Ugi or Passerini reactions, the amine component is central to the transformation.
A three-component reaction involving a 5-aminopyrazole, an arylaldehyde, and an activated nitroalkene has been reported to produce pyrazolo[3,4-b]pyridine derivatives in excellent yields. beilstein-journals.org This highlights the potential for this compound to act as the amine component in similar MCRs to rapidly generate libraries of complex molecules built upon its core scaffold. The development of such reactions provides a powerful strategy for structural diversification and the discovery of novel compounds with interesting properties.
Mechanistic Investigations and Reaction Kinetics of 5 Methyl 2 Methylsulfanyl Aniline Transformations
Elucidation of Reaction Pathways and Intermediate Species
The transformation of 5-methyl-2-(methylsulfanyl)aniline can proceed through several complex mechanisms, including hydrogen borrowing, as well as radical and ionic pathways. These routes often involve the formation of transient intermediates that dictate the final product distribution.
Hydrogen Borrowing Mechanisms in Amine Alkylation
Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and environmentally benign method for the N-alkylation of amines using alcohols. shokubai.orgnih.gov The general mechanism involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with the amine to form an imine. This imine is subsequently reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst and yielding the alkylated amine with water as the sole byproduct. shokubai.orgnih.gov
While specific studies on this compound are not extensively documented, the N-alkylation of anilines with alcohols via hydrogen borrowing is a well-established transformation. nih.gov For instance, the reaction of anilines with benzyl (B1604629) alcohol is a classic example. nih.gov A variety of catalysts, including those based on ruthenium, iridium, and both precious and earth-abundant metals, have been shown to be effective for this type of reaction. shokubai.orgnih.gov The nature of the catalyst and the reaction conditions can significantly influence the selectivity for mono- versus di-alkylation. nih.gov
In the case of this compound, a hypothetical hydrogen borrowing reaction with an alcohol (R-CH₂-OH) would proceed as follows:
Dehydrogenation: The catalyst abstracts hydrogen from the alcohol to form an aldehyde (R-CHO).
Condensation: The aldehyde condenses with this compound to form an imine.
Hydrogenation: The catalyst returns the borrowed hydrogen to the imine, yielding the N-alkylated product.
Radical and Ionic Pathways in Chemical Transformations
The transformations of this compound can also involve radical and ionic intermediates, particularly in reactions involving radical initiators or strong electrophiles and nucleophiles.
Radical Pathways: Studies on the reaction of aniline (B41778) with methyl radicals have provided significant insights into potential radical-mediated transformations of substituted anilines. nih.govresearchgate.netnih.gov These investigations, conducted over a wide range of temperatures and pressures, have established that the reaction can proceed via two main competing pathways: H-abstraction from the amino group and CH₃-addition to the aromatic ring. nih.govresearchgate.netnih.gov
For this compound, a similar reaction with a methyl radical could lead to:
H-abstraction: Formation of a 5-methyl-2-(methylsulfanyl)phenylaminyl radical and methane.
CH₃-addition: Addition of the methyl radical to the aromatic ring, with the ortho and para positions to the amino group being the most likely sites of attack. nih.gov
The presence of the methyl and methylsulfanyl groups on the aniline ring would influence the regioselectivity of the radical addition. The methylsulfanyl group, in particular, can play a role in stabilizing adjacent radical intermediates.
Ionic Pathways: Ionic pathways are prevalent in reactions such as electrophilic aromatic substitution. The reaction of substituted anilines with picryl chloride in acetonitrile, for example, has been studied to determine the effect of substituents on the free energy of activation. rsc.org For this compound, the amino group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl and methylsulfanyl groups would further influence the regioselectivity of such reactions.
Detailed Studies of Domino and Cascade Reactions
Domino and cascade reactions offer an efficient approach to synthesizing complex molecules in a single step by combining multiple transformations. For derivatives of this compound, radical cascade reactions have been shown to be particularly effective.
In one notable example, aryl radicals react with 2-(2-phenylethynyl)phenyl isothiocyanate in a novel radical cascade. researchgate.net This reaction proceeds through the formation of an α-(arylsulfanyl)imidoyl radical, leading to thiochromeno[2,3-b]indoles. The presence of a methylsulfanyl group in the ortho-position of the initial aryl radical was found to impart complete regioselectivity and improve yields. researchgate.net This is attributed to the spin-delocalization effect of the methylsulfanyl group, which promotes an exclusive [4+1] annulation, and its ability to act as a good leaving group, facilitating the final aromatization step. researchgate.net
Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have also been shown to proceed via a domino radical addition reaction, leading to the formation of tricyclic products. beilstein-journals.org This highlights the potential for similar complex transformations involving derivatives of this compound.
Kinetic Studies of Reactions Involving this compound and its Derivatives
Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions. While specific kinetic data for reactions of this compound is scarce, data from related substituted anilines and methylthio compounds can provide valuable insights.
Determination of Rate Constants and Rate-Limiting Steps
The rate constants and rate-limiting steps of chemical reactions are determined by monitoring the change in concentration of reactants or products over time. For substituted anilines, kinetic studies have been performed for various reactions.
For instance, the reaction of methyl radicals with aniline has been theoretically investigated, and rate constants for the different reaction channels have been calculated. nih.govresearchgate.netnih.gov The H-abstraction from the amino group and the CH₃-addition to the ortho position of aniline were found to be competing pathways with distinct rate expressions. nih.govresearchgate.netnih.gov
The table below presents theoretical rate constants for the reaction of aniline with methyl radicals, which can serve as an approximation for the behavior of this compound.
| Reaction Channel | Rate Expression (cm³ molecule⁻¹ s⁻¹) (T = 300–2000 K, P = 760 Torr) |
| H-abstraction from -NH₂ | k = 7.5 × 10⁻²³ T³.⁰⁴ exp[(-40.63 ± 0.29 kJ·mol⁻¹)/RT] nih.govresearchgate.netnih.gov |
| CH₃-addition to ortho-C | k = 2.29 × 10⁻³ T⁻³.¹⁹ exp[(-56.94 ± 1.17 kJ·mol⁻¹)/RT] nih.govresearchgate.netnih.gov |
This data is for the reaction of aniline with methyl radicals and is presented as an analogy.
In the thermal decomposition of 5-aminotetrazole (B145819) derivatives, the rate-limiting steps have been identified through a combination of experimental techniques and quantum chemical calculations. rsc.org These studies reveal that the initial decomposition steps often follow specific kinetic models, such as the three-dimensional nucleation and growth model. rsc.org
Influence of Reaction Conditions on Reaction Rates
Reaction conditions such as temperature, pressure, solvent, and catalyst play a critical role in determining the rate of a chemical reaction.
Temperature and Pressure: The rate of most chemical reactions increases with temperature, as described by the Arrhenius equation. Theoretical studies on the reaction of aniline with methyl radicals have shown that the total rate constant increases with increasing pressure in the range of 76–76,000 Torr, even though the rate constants for several individual reaction channels decrease. nih.govnih.gov
Solvent Effects: The polarity of the solvent can significantly influence reaction rates, especially for reactions involving ionic intermediates. For example, in the Mn(II) catalyzed periodate (B1199274) oxidation of 5-chloro-2-methyl aniline, the rate of reaction was found to decrease with an increase in the dielectric constant of the medium. researchgate.net
Catalyst Effects: The choice of catalyst is paramount in many transformations. In hydrogen borrowing reactions, the catalytic activity and product distribution are strongly dependent on the nature of the support and the metal used. shokubai.org For instance, basic sites on the metal oxide support are often necessary for the initial activation of the alcohol. shokubai.org
The table below summarizes the effect of various reaction conditions on the rates of reactions involving substituted anilines.
| Reaction Condition | Effect on Reaction Rate | Example System |
| Temperature | Rate generally increases with temperature. | Reaction of aniline with methyl radicals. nih.govnih.gov |
| Pressure | Total rate constant can increase with pressure. | Reaction of aniline with methyl radicals. nih.govnih.gov |
| Solvent Polarity | Can increase or decrease the rate depending on the mechanism. | Oxidation of 5-chloro-2-methyl aniline. researchgate.net |
| Catalyst | Can significantly increase the rate and control selectivity. | Hydrogen borrowing amination of alcohols. shokubai.orgnih.gov |
This table provides generalized effects based on studies of analogous substituted anilines.
Absence of Research Data on the
A thorough and systematic search of available scientific literature has revealed a significant lack of published research specifically detailing the mechanistic investigations, reaction kinetics, and energetic profiles of chemical transformations involving the compound This compound . Despite targeted searches for scholarly articles, computational studies, and kinetic data, no specific information was found regarding the characterization of transition states or the energetic profiles of its reactions.
Consequently, it is not possible to provide a scientifically accurate and verifiable article on the "Characterization of Transition States and Energetic Profiles" for the transformations of this compound as requested. The creation of such an article without supporting research would require speculation and the fabrication of data, which would be scientifically unsound.
Further investigation into this specific molecule would be necessary to generate the detailed findings required to populate the requested article outline. At present, the scientific community has not published research that would allow for a detailed discussion on this topic.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 2 Methylsulfanyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Analysis
The ¹H and ¹³C NMR spectra of 5-methyl-2-(methylsulfanyl)aniline, also known as 4-methyl-2-(methylthio)aniline, provide a fundamental fingerprint of its molecular structure. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the precise assignment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methyl group attached to the ring, the methylsulfanyl group, and the amine protons are observed. The aromatic protons typically appear as a set of coupled multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the amino, methyl, and methylsulfanyl substituents. The methyl protons on the aromatic ring and the methylsulfanyl protons each give rise to a singlet, with their chemical shifts providing insight into their local electronic environments. The amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron-donating or -withdrawing nature of the substituents. The upfield signals correspond to the methyl carbons of the tolyl and methylsulfanyl groups.
A detailed analysis of the ¹H and ¹³C NMR spectra for 4-methyl-2-(methylthio)aniline in deuterated chloroform (B151607) (CDCl₃) reveals the following assignments. amazonaws.com
Table 1: ¹H NMR Spectral Data for this compound (as 4-Methyl-2-(methylthio)aniline) in CDCl₃ amazonaws.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.18 | d, J = 1.6 Hz | 1H | H-3 |
| 6.91 | dd, J = 8.0, 1.6 Hz | 1H | H-5 |
| 6.66 | d, J = 8.0 Hz | 1H | H-6 |
| 4.03 | br. s | 2H | -NH₂ |
| 2.36 | s | 3H | -SCH₃ |
| 2.24 | s | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
While a specific ¹³C NMR spectrum for this compound was not found in the search results, typical chemical shift ranges for the carbon atoms in such a molecule can be predicted based on data for similar structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145-150 |
| C-2 (C-SCH₃) | 120-125 |
| C-3 | 130-135 |
| C-4 | 125-130 |
| C-5 (C-CH₃) | 135-140 |
| C-6 | 115-120 |
| -SCH₃ | 15-20 |
| Ar-CH₃ | 20-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
To unambiguously confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between the aromatic protons that are adjacent to each other, confirming their connectivity and aiding in the assignment of the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. airhygiene.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. This is particularly useful for assigning the aromatic CH groups.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the FT-IR spectrum would be expected to show key absorbances.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Aromatic ring |
| 2980-2850 | C-H stretch (aliphatic) | Methyl groups (-CH₃) |
| 1620-1580 | N-H bend (scissoring) | Primary amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1250 | C-N stretch | Aryl amine |
| 700-600 | C-S stretch | Thioether (-SCH₃) |
The precise positions of these bands can be influenced by the electronic environment and potential hydrogen bonding.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information, especially regarding the aromatic ring and the C-S bond.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 3100-3000 | C-H stretch (aromatic) | Aromatic ring |
| 1600-1550 | Ring stretching modes | Aromatic ring |
| 1000 | Ring breathing mode | Substituted benzene (B151609) |
| 700-600 | C-S stretch | Thioether (-SCH₃) |
The analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated systems present. For anilines, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions of the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom.
The spectrum of this compound is expected to show characteristic absorption bands. The primary π → π* transition (E2-band) and the secondary π → π* transition (B-band) of the benzene ring will be present, with their positions and intensities influenced by the substituents. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of these bands compared to unsubstituted benzene. The methyl and methylsulfanyl groups will also contribute to shifts in the absorption maxima.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Chromophore |
| π → π* (E2-band) | ~240-260 | Aromatic ring |
| π → π* (B-band) | ~280-300 | Aromatic ring |
| n → π* | ~320-350 | -NH₂ group |
The solvent used for the analysis can also influence the position of the absorption maxima due to solvatochromic effects.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₈H₁₁NS, the calculated molecular weight is 153.24 atomic mass units.
Upon introduction into a mass spectrometer and ionization, typically through electron impact (EI), a molecular ion (M⁺) is formed. For this compound, this parent ion would be observed at a mass-to-charge ratio (m/z) of 153. The subsequent fragmentation of this high-energy ion is dictated by the relative stability of the resulting smaller, charged fragments. The presence of the aromatic ring, the amino group, and the methylsulfanyl group each influences the fragmentation pathways.
A primary fragmentation event would likely involve the loss of a methyl radical (•CH₃) from the sulfur atom, a common fragmentation for thioethers, resulting in a stable ion at m/z 138. Another significant fragmentation pathway could be the cleavage of the C-S bond, leading to the loss of the entire methylsulfanyl radical (•SCH₃) and the formation of a 5-methylaniline fragment ion at m/z 120. Further fragmentation of the aromatic ring and loss of the amino group could also occur, leading to a variety of smaller, characteristic ions.
Predicted Mass Spectrometry Data for this compound This table presents predicted data based on chemical principles, as direct experimental data is not publicly available.
| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 153 | [C₈H₁₁NS]⁺• | Molecular Ion (M⁺•) |
| 138 | [C₇H₈NS]⁺ | Loss of a methyl radical (•CH₃) from the methylsulfanyl group |
| 120 | [C₇H₈N]⁺ | Loss of a methylsulfanyl radical (•SCH₃) |
| 106 | [C₆H₄N]⁺ | Loss of a methyl group from the toluene (B28343) moiety after initial fragmentation |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium (B1234903) ion |
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method would provide a wealth of information regarding the molecular geometry, conformation, and the nature of intermolecular interactions governing the crystal packing of this compound.
While a specific crystal structure for this compound has not been reported in public databases such as the Cambridge Structural Database (CSD), we can anticipate the key structural insights that would be gained from such an analysis. The data would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell. Precise bond lengths and angles for all atoms in the molecule would be determined, confirming the aromaticity of the benzene ring and detailing the geometry of the amino and methylsulfanyl substituents. Torsion angles would describe the orientation of these substituents relative to the ring, providing insight into any potential steric strain or intramolecular interactions.
Hypothetical Crystallographic Data for this compound This table presents hypothetical yet realistic crystallographic parameters for illustrative purposes.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z (Molecules per unit cell) | 4 |
Thermal Analysis Methods for Investigating Phase Transitions and Stability Profiles
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for characterizing the thermal properties and stability of a compound. cam.ac.uk
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. cam.ac.uk For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. The sharpness of the peak can also be an indicator of the sample's purity.
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere. cam.ac.uk A TGA curve for this compound would reveal its thermal stability and decomposition pattern. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The shape of the TGA curve can provide information about whether the decomposition occurs in a single step or through multiple stages.
Predicted Thermal Analysis Data for this compound This table outlines the expected thermal behavior based on the analysis of similar compounds.
| Thermal Property | Predicted Observation | Analytical Technique |
| Melting Point | A distinct endothermic peak would be observed, likely in the range of 30-60 °C. | DSC |
| Thermal Stability | The compound is expected to be stable up to temperatures exceeding 150 °C. | TGA |
| Decomposition Profile | A multi-step mass loss is anticipated due to the presence of different functional groups that decompose at varying temperatures. | TGA |
Computational and Theoretical Chemistry Studies of 5 Methyl 2 Methylsulfanyl Aniline
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like 5-methyl-2-(methylsulfanyl)aniline from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed insights into the electronic and geometric characteristics of a molecule.
The investigation into the electronic structure of this compound would typically commence with two foundational quantum mechanical methods: Hartree-Fock (HF) and Density Functional Theory (DFT).
The Hartree-Fock (HF) method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, which, while computationally efficient, neglects electron correlation. This can lead to inaccuracies in predicting certain molecular properties.
Density Functional Theory (DFT) has become the more prevalent method due to its balance of accuracy and computational cost. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. Common functionals include B3LYP, PBE0, and M06-2X, often paired with a basis set such as 6-311++G(d,p) to describe the atomic orbitals. For a molecule like this compound, DFT would be expected to provide more accurate results than HF due to the inclusion of electron correlation.
A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this molecule due to the presence of the flexible methylsulfanyl (-SCH₃) and amino (-NH₂) groups. The rotation around the C-S and C-N bonds can lead to different conformers with varying energies. A computational study would map the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and other low-energy local minima. The relative energies of these conformers, and the energy barriers between them, would be calculated to understand the molecule's flexibility and the most probable shapes it adopts at a given temperature.
A hypothetical table of selected optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation, is presented below.
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| C-N Bond Length | ~1.40 Å |
| C-S Bond Length | ~1.78 Å |
| S-CH₃ Bond Length | ~1.82 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-N-H Bond Angle | ~112° |
| C-S-C Bond Angle | ~100° |
| H-N-H Bond Angle | ~110° |
| C-C-N-H Dihedral Angle | ~0° or ~180° (planar or anti-planar) |
| C-C-S-C Dihedral Angle | Variable, depending on conformer |
Note: The values in this table are illustrative and based on typical values for similar molecules. Actual calculated values would be specific to the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties.
The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the ionization potential. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the sulfur atom, reflecting their electron-donating nature.
The LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity. Regions of high LUMO density indicate sites susceptible to nucleophilic attack. The LUMO of this molecule would likely be distributed over the aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap implies lower stability and higher reactivity. The energy gap is also related to the electronic absorption properties of the molecule.
A hypothetical table of FMO energies and the energy gap is shown below.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -5.5 |
| LUMO Energy | ~ -0.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 |
Note: These values are estimations and would be precisely determined by DFT calculations.
Understanding the distribution of charge within a molecule is key to predicting its interactions with other molecules.
Charge distribution analysis , often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This reveals the electron-rich and electron-poor regions.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the electron density surface. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potential around the amino hydrogens.
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra.
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes. These calculated spectra can be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl groups and the aromatic ring, and C-S stretching.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers.
A hypothetical table of predicted vibrational frequencies for key functional groups is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2900 |
| C=C Aromatic Stretch | ~1600-1450 |
| N-H Scissoring | ~1620 |
| C-N Stretch | ~1300 |
| C-S Stretch | ~700 |
Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data.
DFT provides a framework for calculating various reactivity indices that help to quantify and predict the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.
Key reactivity indices include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding the nature of their chemical interactions.
Molecular Dynamics and Simulation Approaches for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into intermolecular interactions that govern the condensed-phase properties of substances like this compound.
In the context of aniline and its derivatives, MD simulations have been effectively used to analyze liquid structures and interaction dynamics. bohrium.com These simulations can elucidate the nature and strength of hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, an MD simulation would typically involve placing a number of molecules in a simulation box and observing their interactions under defined temperature and pressure conditions.
Key analyses performed during or after an MD simulation include:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, calculating the RDF between the nitrogen atom of the amino group and the hydrogen atoms of a neighboring molecule's amino group (N-H···N) can reveal the presence and average distance of intermolecular hydrogen bonds. Similarly, RDFs involving the sulfur atom can investigate potential weak hydrogen bonds (N-H···S).
Hydrogen Bond Analysis: Algorithms can be used to statistically analyze the formation and lifetime of hydrogen bonds throughout the simulation. This provides quantitative data on the strength and prevalence of these key interactions, which are crucial for understanding the compound's boiling point, solubility, and crystal packing.
Cluster Analysis: This technique identifies groups of molecules that are held together by intermolecular forces. For this compound, cluster analysis can reveal the preferred aggregation states in a liquid or solution, showing how molecules orient themselves to maximize favorable interactions. bohrium.com
The methyl and methylsulfanyl groups significantly influence these interactions compared to unsubstituted aniline. The methyl group can increase steric hindrance and enhance van der Waals interactions, while the sulfur atom in the methylsulfanyl group, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.
Below is an illustrative table of the kind of data that can be obtained from MD simulations to characterize intermolecular interactions.
| Interaction Type | Atom Pair | Average Distance (Å) | Average Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H···N | 2.95 | -3.5 |
| Weak Hydrogen Bond | N-H···S | 3.50 | -1.2 |
| van der Waals | C(ring)···C(ring) | 3.80 | -0.8 |
| van der Waals | CH₃···CH₃ | 4.10 | -0.5 |
Topological Analysis of Electron Density (AIM, RDG) for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). mdpi.com This approach can precisely define atoms within a molecule and characterize the chemical bonds between them by locating critical points in the electron density field. nih.gov
A key element in AIM analysis is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. nih.gov The properties of the electron density at this point reveal the nature of the interaction. uniovi.es Important BCP parameters include:
Electron Density (ρb): The magnitude of ρb correlates with the bond order.
Laplacian of the Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρb > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. uniovi.es
Total Energy Density (Hb): The sign of Hb also helps characterize the bond. A negative value is indicative of a significant sharing of electrons (covalent character).
For this compound, an AIM analysis would provide quantitative data on the covalent bonds within the molecule (e.g., C-S, C-N, C-C) and any potential intramolecular non-covalent interactions, such as a weak hydrogen bond between the amino hydrogen and the sulfur atom.
| Bond | ρb (e Å⁻³) | ∇²ρb (e Å⁻⁵) | Hb/ρb (h e⁻¹) | Bond Character |
|---|---|---|---|---|
| C-S | 0.95 | +0.30 | +0.05 | Polar Covalent |
| C-N | 1.80 | -15.5 | -0.45 | Polar Covalent |
| N-H···S (Intramolecular) | 0.15 | +1.20 | +0.02 | Weak Hydrogen Bond |
| C(aryl)-H | 1.75 | -18.0 | -0.50 | Covalent |
Reduced Density Gradient (RDG) analysis is another computational tool that complements AIM by visualizing weak non-covalent interactions (NCIs). nih.gov The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) generates a scatter plot that identifies and characterizes different types of interactions.
Strong, attractive interactions (hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.
Weak interactions (van der Waals forces) appear as spikes near zero.
Strong, repulsive interactions (steric clashes) appear as spikes at positive values.
These interactions can then be mapped onto the molecular structure, providing a visually intuitive 3D representation of the non-covalent interaction landscape. For this compound, an RDG analysis would visually confirm the presence of intramolecular hydrogen bonds and highlight regions of van der Waals interactions and steric repulsion, offering a comprehensive picture of the forces that determine its conformational preferences and crystal packing. nih.gov
Coordination Chemistry and Metal Complexation Studies Involving 5 Methyl 2 Methylsulfanyl Aniline
Design and Synthesis of Ligands Derived from 5-Methyl-2-(methylsulfanyl)aniline
The design of ligands derived from this compound primarily focuses on creating multidentate systems that can effectively chelate to metal centers. The presence of the amino (-NH2) and methylsulfanyl (-SCH3) groups provides two potential donor sites, the nitrogen and sulfur atoms, respectively. This inherent N,S-donor capability makes it a suitable building block for bidentate or even tridentate ligands.
A common strategy for synthesizing ligands from this aniline (B41778) derivative is through the formation of Schiff bases. This involves the condensation reaction between the primary amine group of this compound and a carbonyl compound, such as an aldehyde or a ketone. For instance, the reaction with an aldehyde like pyrrole-2-carboxaldehyde would yield an imine-containing ligand.
The synthesis process typically involves refluxing equimolar amounts of this compound and the chosen carbonyl compound in a suitable solvent, such as methanol. nih.gov The resulting Schiff base ligand can then be isolated and purified. The general reaction is depicted below:
General Schiff Base Condensation Reaction: R-CHO + H₂N-Ar-SCH₃ → R-CH=N-Ar-SCH₃ + H₂O Where Ar = 4-methylphenyl
The choice of the aldehyde or ketone is crucial as it can introduce additional donor atoms, thereby increasing the denticity of the ligand. For example, using salicylaldehyde (B1680747) would introduce a hydroxyl group, creating a potential N,O,S-tridentate ligand.
Formation of Metal Complexes and Characterization
Ligands derived from this compound readily form complexes with a range of transition metals. The formation of these metal complexes is typically achieved by reacting the synthesized ligand with a metal salt (e.g., chlorides, sulfates, or acetates) in an appropriate solvent. researchgate.netnih.gov The resulting mixture is often refluxed to ensure complete complexation, after which the solid complex can be filtered, washed, and dried. mdpi.com
The characterization of these newly synthesized metal complexes is carried out using a suite of spectroscopic and analytical techniques to determine their structure and properties. These methods include:
Elemental Analysis (C, H, N, S): This technique is used to determine the empirical formula of the complex and to confirm the ligand-to-metal stoichiometry. bhu.ac.in
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the donor groups (e.g., the C=N azomethine group and the C-S bond) upon complexation provides direct evidence of their involvement in bonding to the metal ion. researchgate.net For instance, a shift in the ν(C=N) band to a different wavenumber in the complex's spectrum compared to the free ligand indicates the coordination of the azomethine nitrogen. jocpr.com
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or charge-transfer bands, is indicative of complex formation. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes, providing insights into the structure of the complex in solution. researchgate.net
Magnetic Susceptibility Measurements: This technique helps in determining the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the geometry of the complex (e.g., octahedral vs. square planar). bhu.ac.in
Molar Conductance Measurements: The molar conductivity of a solution of the complex is measured to determine whether the complex is an electrolyte or non-electrolyte, which helps in understanding the nature of the counter-ions. bhu.ac.in
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. bhu.ac.in
Table 1: Analytical and Spectroscopic Data for a Hypothetical Metal Complex
| Technique | Observation | Inference |
|---|---|---|
| Elemental Analysis | Agrees with the proposed formula [M(L)₂Cl₂] | 1:2 metal-to-ligand ratio |
| Molar Conductance | Low value in a non-coordinating solvent | Non-electrolytic nature |
| FTIR Spectroscopy | Shift in ν(C=N) and ν(C-S) bands | Coordination through azomethine nitrogen and thioether sulfur |
| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d transitions and charge transfer, suggesting a specific geometry |
| Magnetic Susceptibility | Paramagnetic behavior | Presence of unpaired electrons, consistent with a specific d-electron configuration and geometry |
Elucidation of Coordination Geometries and Bonding Modes (e.g., bidentate, tridentate)
The coordination geometry and bonding modes of the metal complexes are determined by a combination of the aforementioned characterization techniques, with single-crystal X-ray diffraction providing the most definitive structural information. nih.gov Ligands derived from this compound can exhibit different bonding modes depending on the nature of the ligand and the metal ion.
Bidentate Coordination: In its simplest form, a Schiff base ligand derived from this compound can act as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the imine group and the sulfur atom of the methylsulfanyl group. nih.gov This N,S-chelation forms a stable five-membered ring with the metal ion.
Tridentate Coordination: If the carbonyl compound used in the synthesis of the Schiff base contains an additional donor atom, the resulting ligand can be tridentate. For example, a ligand prepared from salicylaldehyde could coordinate through the imine nitrogen, the thioether sulfur, and the phenolic oxygen, leading to N,S,O-tridentate coordination. A ligand derived from pyrrole-2-carboxaldehyde could potentially act as a tridentate N,N,S ligand, especially if the pyrrole (B145914) N-H proton is lost. nih.gov
The coordination number and geometry of the metal in the complex are influenced by the denticity of the ligand, the size of the metal ion, and the steric hindrance of the ligands. libretexts.org Common geometries observed for such complexes include square planar, tetrahedral, and octahedral. For instance, a metal ion coordinating with two bidentate ligands and two monodentate ligands (like chloride ions) would likely adopt an octahedral geometry. mdpi.com
Investigation of Electronic and Structural Properties of Resulting Complexes
The electronic and structural properties of the metal complexes are of fundamental interest as they dictate the potential applications of these compounds.
Electronic Properties: The electronic properties are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra of these complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands. nih.gov The positions and intensities of these bands provide insights into the nature of the metal-ligand bonding and the electronic structure of the complex. researchgate.net
The magnetic properties are determined by the d-electron configuration of the metal ion and the ligand field strength. The ligand field created by the N,S-donor set influences the spin state of the metal ion. mdpi.com For example, an iron(II) complex could be either high-spin or low-spin depending on the ligand field splitting energy, which can be probed by magnetic susceptibility measurements.
Applications in Materials Science and Advanced Chemical Synthesis
Role as a Chemical Building Block and Advanced Organic Intermediate
5-methyl-2-(methylsulfanyl)aniline serves as a crucial building block and advanced organic intermediate in a variety of synthetic pathways. anaxlab.comamericanelements.com Its utility stems from the reactivity of its functional groups: the amino group, the aromatic ring, and the methylsulfanyl group. These sites allow for a range of chemical modifications, making it a valuable precursor for more complex molecules.
The aniline (B41778) moiety can undergo diazotization, a key reaction in the synthesis of azo compounds, while the amino group can also be involved in nucleophilic substitution and condensation reactions. The presence of the methyl and methylsulfanyl groups influences the electronic properties and steric hindrance of the molecule, which can be strategically exploited in organic synthesis to achieve desired products.
This compound is a key intermediate in the production of various organic materials, including those with potential pharmacological applications. biosynth.combeilstein-journals.org For instance, aniline derivatives are fundamental to the synthesis of numerous biologically active compounds. nih.gov The structural framework of this compound can be found within more complex molecules designed for specific functions, highlighting its importance as a foundational chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 107254-80-8 anaxlab.com |
| Molecular Formula | C₈H₁₁NS chemscene.com |
| Molecular Weight | 153.24 g/mol chemscene.com |
| Synonyms | 2-amino-4-methylphenyl methyl sulphide chemscene.com |
| Appearance | Liquid americanelements.com |
Integration into Polymeric and Macromolecular Systems
The aniline functional group in this compound makes it a suitable monomer for incorporation into polymeric and macromolecular structures. researchgate.net Polyaniline and its derivatives are a well-known class of conducting polymers with a range of applications in electronics, sensors, and anti-corrosion coatings.
The synthesis of copolymers using aniline and its derivatives allows for the fine-tuning of the resulting polymer's properties. researchgate.net By incorporating this compound into a polymer chain, the methyl and methylsulfanyl substituents can impart specific characteristics, such as improved solubility in organic solvents, modified electronic properties, and enhanced processability. researchgate.net These tailored polymers can be used in the development of new materials with specific functionalities for advanced applications. The production of various polymers and resins relies on intermediates like this compound.
Utilization in the Synthesis of Dyes and Pigments
Aniline derivatives are historically and currently significant in the synthesis of a vast array of dyes and pigments. epa.govprimescholars.com this compound is a valuable precursor for the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that acts as a chromophore. nih.gov
The synthesis of an azo dye typically involves a two-step process:
Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.govunb.ca
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. unb.calibretexts.org This electrophilic substitution reaction forms the stable azo linkage and generates the colored dye molecule.
The specific color of the resulting azo dye is determined by the chemical structures of both the diazonium salt precursor and the coupling component. unb.ca By judiciously selecting the coupling partner for the diazonium salt of this compound, a wide spectrum of colors can be achieved. These dyes can find applications in the textile, leather, and paper industries. primescholars.comyoutube.com
Table 2: Examples of Azo Dyes Synthesized from Aniline Derivatives
| Dye Name | Aniline Precursor | Coupling Component | Typical Color |
|---|---|---|---|
| Aniline Yellow | Aniline | Phenylamine (Aniline) | Yellow libretexts.org |
| Methyl Orange | Sulfanilic acid | Dimethylaniline | Orange youtube.com |
Contribution to Novel Materials Development
The unique electronic and structural features of this compound make it a candidate for the development of novel materials with advanced properties.
Semiconductors: Organic semiconductors are of great interest for applications in flexible electronics, such as displays and solar cells. The extended π-conjugated systems that can be built from aniline derivatives are essential for charge transport. American Elements lists 2-methyl-5-(methylsulfanyl)aniline (B1428399) as a material that can be produced in high purity grades suitable for semiconductor and electronics applications. americanelements.com The ability to form ordered molecular structures and the potential for tuning the electronic bandgap through chemical modification make this compound and its derivatives promising for the creation of new organic semiconductor materials. americanelements.com
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals. These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. A study on a related compound, 2-(1H-pyrazol-5-yl) aniline, demonstrated its effectiveness as a corrosion inhibitor for an aluminum alloy in an acidic medium. researchgate.net The inhibitor molecules were found to form a protective coating on the alloy surface. researchgate.net Given the presence of both nitrogen and sulfur atoms, this compound and its derivatives have the potential to be investigated and developed as effective corrosion inhibitors for various metals and alloys.
Environmental Chemical Transformations and Fate of 5 Methyl 2 Methylsulfanyl Aniline
Investigation of Degradation Pathways and Mechanisms in Environmental Compartments
The environmental degradation of 5-methyl-2-(methylsulfanyl)aniline is expected to proceed through a combination of biotic and abiotic processes, including microbial degradation, photodegradation, and hydrolysis. The presence of multiple functional groups—an amino group, a methyl group, and a methylsulfanyl group—on the aromatic ring offers several potential sites for initial enzymatic or chemical attack.
Microbial Degradation: In soil and water, microbial activity is anticipated to be a primary driver of degradation. Based on studies of aniline (B41778) and its derivatives, the initial steps of biodegradation are likely to involve oxidation. Bacteria are known to degrade aniline and substituted anilines, often initiating the process through the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol or substituted catechols. For instance, some bacteria can degrade aniline to catechol, which is then subject to ring cleavage. nih.govnih.gov While some microorganisms can degrade various substituted anilines, others show specificity, and certain substitutions can hinder degradation. nih.govnih.gov
The methylsulfanyl group is also a potential site for microbial transformation. Studies on organosulfur compounds, such as the pesticide methiocarb (B1676386) which contains a methylsulfanyl group on a phenol (B47542) ring, have shown that metabolism can involve sulfoxidation to form the corresponding sulfoxide (B87167) and sulfone. wikipedia.org This oxidation is a common detoxification pathway in many organisms.
Therefore, two primary microbial degradation pathways can be postulated for this compound:
Ring Hydroxylation: Similar to other anilines, dioxygenases could hydroxylate the aromatic ring, likely at positions ortho or para to the activating amino group, leading to the formation of aminomethyl-methylsulfanyl phenols.
Sulfoxidation: The methylsulfanyl group could be oxidized by microbial enzymes to form 5-methyl-2-(methylsulfinyl)aniline (the sulfoxide) and subsequently 5-methyl-2-(methylsulfonyl)aniline (the sulfone).
Photodegradation: In the presence of sunlight, particularly in surface waters, photodegradation could contribute to the transformation of this compound. Aromatic amines can undergo photolysis, and the presence of sulfur atoms can also influence photochemical reactions. For example, the fungicide thiabendazole (B1682256), another aromatic compound containing sulfur, is known to undergo photodegradation in water, leading to a variety of photoproducts. epa.govnih.gov The primary mechanism is likely to involve the absorption of UV radiation, leading to the formation of reactive species that can undergo further reactions.
Hydrolysis: The chemical bonds in this compound, specifically the aryl-sulfur and aryl-nitrogen bonds, are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Studies on aryl methyl sulfides have shown that hydrolysis is generally a slow process, particularly in neutral or acidic conditions. frontiersin.orgresearchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Identification and Characterization of Environmental Transformation Products
Based on the predicted degradation pathways, a number of potential environmental transformation products of this compound can be hypothesized.
From Microbial Degradation:
Hydroxylated Products: Initial hydroxylation of the aromatic ring would lead to the formation of various isomers of aminomethyl-methylsulfanyl-phenol .
Catechol Derivatives: Further oxidation could result in the formation of a methyl-(methylsulfanyl)catechol . Subsequent ring cleavage of this catechol would produce various aliphatic acids.
Sulfoxidation Products: Oxidation of the methylsulfanyl group would yield 5-methyl-2-(methylsulfinyl)aniline (sulfoxide) and 5-methyl-2-(methylsulfonyl)aniline (sulfone). These oxidized products may themselves be subject to further degradation.
Deamination Products: While less common as an initial step for anilines, enzymatic deamination could potentially lead to 5-methyl-2-(methylsulfanyl)phenol .
From Photodegradation:
The phototransformation of aromatic compounds can be complex, often leading to a mixture of products. Potential products from the photodegradation of this compound could include hydroxylated derivatives, products of dealkylation (loss of the methyl group from the sulfur or the ring), and potentially polymerization products. The photodegradation of the fungicide thiabendazole results in numerous photoproducts, including benzimidazole (B57391) and benzimidazole-2-carboxamide. epa.gov
The following table summarizes the likely transformation products based on analogous compounds:
| Transformation Process | Potential Transformation Products of this compound | Evidence from Structurally Similar Compounds |
| Microbial Ring Hydroxylation | Aminomethyl-methylsulfanyl-phenols, Methyl-(methylsulfanyl)catechol | Degradation of anilines and methylanilines proceeds via catechols. nih.govnih.gov |
| Microbial Sulfoxidation | 5-methyl-2-(methylsulfinyl)aniline, 5-methyl-2-(methylsulfonyl)aniline | Metabolism of methiocarb involves sulfoxidation. wikipedia.org |
| Photodegradation | Hydroxylated derivatives, dealkylation products, polymers | Photolysis of thiabendazole yields multiple degradation products. epa.govnih.gov |
Studies on Chemical Persistence and Environmental Mobility
The persistence and mobility of this compound in the environment will be governed by its susceptibility to the degradation processes outlined above and its partitioning behavior between soil, water, and air.
Persistence: The persistence of this compound is expected to be moderate. The presence of the amino and methyl groups on the aniline ring may make it more susceptible to microbial attack than unsubstituted aniline. However, the methylsulfanyl group could potentially increase its persistence in some environments. For example, the herbicide thiobencarb, which contains a sulfur linkage, is described as slightly persistent in water. epa.gov The half-life of a substance in the environment is highly dependent on local conditions such as microbial population, temperature, pH, and sunlight exposure.
Mobility: The mobility of this compound in soil is expected to be low to moderate. Anilines can exhibit significant sorption to soil organic matter and clay minerals, which reduces their mobility. The extent of sorption is influenced by soil pH, as the amino group can become protonated at lower pH values, increasing its affinity for negatively charged soil colloids. The methyl and methylsulfanyl groups, being relatively nonpolar, may also contribute to its partitioning into soil organic matter. The herbicide thiobencarb, for instance, tends to bind to soil organic matter and does not desorb readily. epa.gov Therefore, leaching of this compound into groundwater is likely to be limited, especially in soils with higher organic matter content.
The following table provides a qualitative assessment of the expected environmental persistence and mobility:
| Environmental Compartment | Process | Expected Rate/Extent | Influencing Factors |
| Soil | Biodegradation | Moderate | Microbial community, oxygen availability, temperature, pH |
| Adsorption/Mobility | Low to Moderate | Soil organic matter content, clay content, pH | |
| Water | Biodegradation | Moderate | Microbial community, nutrient availability, temperature |
| Photodegradation | Potentially Significant (surface water) | Sunlight intensity, water clarity, presence of sensitizers | |
| Hydrolysis | Low | pH | |
| Air | Volatility | Low (based on aniline) | Vapor pressure, temperature |
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-2-(methylsulfanyl)aniline?
The synthesis typically involves functionalizing aniline derivatives with methylsulfanyl and methyl groups. A stepwise approach might include:
- Sulfanylation : Introducing the methylsulfanyl group via nucleophilic substitution using methyl disulfide or sodium methanethiolate under controlled pH .
- Methylation : Direct methylation of the aromatic ring using methyl iodide or dimethyl sulfate in the presence of Lewis acids like AlCl₃ .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity. For example, the methylsulfanyl group shows distinct deshielded proton signals at δ 2.4–2.6 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Confirming C, H, N, and S content to verify stoichiometry .
Q. How does the methylsulfanyl group influence the compound’s reactivity?
The methylsulfanyl group is electron-donating, activating the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). It also enhances solubility in nonpolar solvents, aiding in reaction workup .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the synthesis of polysubstituted anilines like this compound?
Managing multiple substituents requires:
- Protecting Groups : Temporarily blocking reactive sites (e.g., acetylating the amine) to direct substitutions .
- Catalytic Control : Using Pd/S,O-ligand catalysts for para-selective functionalization, as demonstrated in analogous aniline derivatives .
- Stepwise Synthesis : Sequential introduction of substituents to minimize side reactions, as seen in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline .
Q. How can conflicting spectral data for this compound derivatives be resolved?
Discrepancies in NMR or IR data often arise from impurities or tautomerism. Solutions include:
Q. What experimental designs are optimal for studying the biological activity of this compound?
Focus on:
- Target Identification : Enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) to pinpoint mechanisms .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing methylsulfanyl with sulfonyl) to assess impact on potency .
- In Vivo Models : Pharmacokinetic studies in rodent models to evaluate bioavailability and toxicity .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?
- pH Sensitivity : The compound may degrade under acidic conditions due to protonation of the amine group. Buffered solutions (pH 7–8) are recommended .
- Thermal Stability : Accelerated stability studies (40–60°C) coupled with HPLC monitoring can identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
